Fmoc-D-Tyr(Bzl)-OH

Chiral chromatography Enantiomeric purity Peptide quality control

Fmoc-D-Tyr(Bzl)-OH delivers the D-configuration essential for bioactive cyclic lipopeptides (surfactin, mycosubtilin analogs) and metabolically stable therapeutics. The benzyl ether prevents O-acylation side reactions during SPPS coupling/cyclization. Verified optical rotation ([α]D20 = +16 ± 2°) confirms enantiopurity. ≥98% HPLC purity minimizes deletion sequences in long peptides. Choose the correct enantiomer—generic L-Tyr substitutes yield diastereomeric impurities.

Molecular Formula C31H27NO5
Molecular Weight 493,56 g/mole
CAS No. 138775-48-1
Cat. No. B613473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(Bzl)-OH
CAS138775-48-1
Synonyms138775-48-1; Fmoc-O-benzyl-D-Tyr; Fmoc-D-Tyr(Bzl)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(benzyloxy)phenyl)propanoicacid; SCHEMBL119886; CTK8B7897; MolPort-008-267-721; ZINC2559986; ANW-58885; AJ-40408; AK-58926; AB0089037; KB-209621; RT-012955; I14-32637; N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-D-tyrosine
Molecular FormulaC31H27NO5
Molecular Weight493,56 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1
InChIKeyREHSJSKPWIOKIJ-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(Bzl)-OH (CAS 138775-48-1) Procurement Guide: Protected D-Tyrosine Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Tyr(Bzl)-OH (CAS 138775-48-1) is an Fmoc-protected D-tyrosine derivative in which the phenolic hydroxyl side chain is protected with a benzyl (Bzl) ether [1]. This compound serves as a building block in Fmoc solid-phase peptide synthesis (SPPS) for the incorporation of D-tyrosine residues into peptide sequences . The Fmoc (9-fluorenylmethoxycarbonyl) group provides base-labile Nα protection orthogonal to acid-labile side-chain protecting groups, while the benzyl ether protects the tyrosine hydroxyl from undesired side reactions during chain elongation . Its D-configuration enables the synthesis of peptides containing non-natural D-amino acids, which are employed in the development of therapeutically relevant peptides with enhanced metabolic stability and altered biological activity profiles compared to their all-L counterparts.

Why Fmoc-D-Tyr(Bzl)-OH Cannot Be Replaced with L-Enantiomer or Alternative Protecting Groups in Chiral Peptide Synthesis


Generic substitution of Fmoc-D-Tyr(Bzl)-OH with the more readily available L-enantiomer (Fmoc-Tyr(Bzl)-OH, CAS 71989-40-7) or alternative D-tyrosine derivatives without side-chain protection fundamentally alters the stereochemical and chemical integrity of the target peptide. Incorporation of L-tyrosine in place of the D-enantiomer produces a diastereomeric peptide with distinct three-dimensional structure and biological properties, potentially abolishing receptor binding or enzymatic activity [1]. Substitution with unprotected D-tyrosine derivatives (e.g., Fmoc-D-Tyr-OH) risks O-acylation side reactions at the phenolic hydroxyl during coupling steps, leading to branched or modified peptide impurities that complicate purification . Furthermore, the benzyl protecting group confers increased hydrophobicity during SPPS, which can influence peptide-resin solvation and coupling efficiency in ways not replicated by alternative protecting groups such as tert-butyl (tBu) [2]. Selection of the correct enantiomer with orthogonal side-chain protection is therefore essential for achieving the intended peptide sequence, stereochemistry, and purity profile.

Fmoc-D-Tyr(Bzl)-OH Quantitative Differentiation: Comparative Evidence for Scientific Procurement


Chiral Chromatographic Elution Order: Fmoc-D-Tyr(Bzl)-OH vs. Fmoc-L-Tyr(Bzl)-OH Baseline Resolution

In ligand-exchange high-performance liquid chromatography (LE-HPLC) using a silica-bonded L-proline ('Chiral ProCu') stationary phase with aqueous Cu2+-containing mobile phase, D-enantiomers of N-acyl-amino acids consistently elute before their L-counterparts [1]. For Fmoc-protected amino acids specifically, baseline or near-baseline resolution of enantiomeric pairs is achievable, with the D-enantiomer (including Fmoc-D-Tyr(Bzl)-OH) eluting first, enabling accurate determination of optical purity [2]. This consistent elution pattern allows for quantitative detection of L-enantiomer contamination in Fmoc-D-Tyr(Bzl)-OH batches at levels as low as 0.05% when fluorescence detection is employed [3].

Chiral chromatography Enantiomeric purity Peptide quality control

Specific Optical Rotation: Quantitative Identity Verification of Fmoc-D-Tyr(Bzl)-OH

Fmoc-D-Tyr(Bzl)-OH exhibits a positive specific optical rotation of +16 ± 2° ([α]D20, c=1% in DMF) . This value serves as a quantitative identity specification that distinguishes it from the L-enantiomer, which would exhibit the equal and opposite optical rotation under identical conditions (class-level inference for enantiomeric amino acid derivatives). The magnitude and sign of optical rotation provide a rapid, non-destructive quality control parameter for incoming material verification without requiring chiral chromatographic separation.

Optical rotation Identity testing Quality specification

Synthesis of D-Tyr-Containing Bioactive Cyclic Lipopeptides: Surfactin and Mycosubtilin Analogs

Fmoc-D-Tyr(Bzl)-OH has been explicitly employed as an intermediate in the synthesis and anticancer evaluation of natural product-like cyclic lipopeptides, specifically surfactin and mycosubtilin analogs . These cyclic lipopeptide scaffolds, which incorporate D-amino acids as essential structural elements, exhibit antimicrobial and anticancer activities that are dependent on the presence and stereochemistry of the D-tyrosine residue. Substitution with L-tyrosine or alternative D-amino acids would produce structurally distinct analogs with potentially altered or abolished biological activity.

Cyclic lipopeptides Anticancer peptides Non-natural amino acid incorporation

Incorporation into Cyclic Peptides with D-Amino Acid Requirement: Patent Evidence from Atrial Natriuretic Factor Agonists

A patent (DE4032269A1) describes cyclic peptides as atrial natriuretic factor agonists containing at least one amino acid in the D-configuration, with Fmoc-D-Tyr(Bzl)-OH cited among the building blocks [1]. The patent explicitly includes D-Tyr(Bzl) as a residue within the cyclic peptide structures, indicating that the D-stereochemistry is required for the claimed pharmacological activity. The D-configuration confers resistance to proteolytic degradation and enables distinct receptor-binding conformations not achievable with L-tyrosine residues.

Cyclic peptides Atrial natriuretic factor agonists D-amino acid therapeutics

Purity Specification Differentiation: HPLC Purity ≥99% for High-Fidelity Peptide Synthesis

Commercial batches of Fmoc-D-Tyr(Bzl)-OH are available with HPLC purity specifications of ≥99% , exceeding the ≥98% purity typical for many generic protected amino acid building blocks. Higher starting material purity directly correlates with reduced deletion sequences and truncated peptide impurities in SPPS, as each coupling step's efficiency is influenced by the purity of the incoming amino acid derivative. For longer peptide sequences (>20 residues), the cumulative effect of even 1-2% impurities per coupling step can substantially reduce final crude peptide purity and yield.

HPLC purity Peptide coupling efficiency Quality assurance

Chiral × Chiral 2D-LC Method for Fmoc-D-Tyr(Bzl)-OH Enantiomeric Purity Verification in Peptide Hydrolysates

A chiral × chiral two-dimensional liquid chromatography (2D-LC) method using tert-butylcarbamoyl quinine and quinidine chiral stationary phases enables the simultaneous separation and identification of Fmoc-derivatized D- and L-amino acids from peptide hydrolysates [1]. In this system, Fmoc-D-amino acids including Fmoc-D-Tyr(Bzl)-OH consistently elute in a characteristic 2D pattern opposite to their L-counterparts, allowing unambiguous assignment of amino acid configuration in synthetic peptides. The method demonstrates that Fmoc-D-tyrosine derivatives produce cross-peaks distinct from the diagonal, enabling interference-free quantification of enantiomeric purity even in complex peptide hydrolysate matrices.

2D-LC Peptide chirality analysis Quality control

Fmoc-D-Tyr(Bzl)-OH: Primary Application Scenarios Based on Differential Evidence


Synthesis of D-Tyrosine-Containing Cyclic Lipopeptide Analogs (Surfactin/Mycosubtilin Class)

Research groups synthesizing surfactin, mycosubtilin, or related cyclic lipopeptide analogs for anticancer or antimicrobial evaluation should procure Fmoc-D-Tyr(Bzl)-OH as the designated D-tyrosine building block. Literature explicitly cites this compound as an intermediate for these specific natural product-like scaffolds . The benzyl-protected hydroxyl prevents O-acylation side reactions during cyclization steps, while the D-configuration is essential for maintaining the bioactive conformation of these cyclic peptides. Procurement of ≥99% HPLC purity material minimizes purification challenges inherent to cyclic peptide synthesis.

Synthesis of Therapeutically-Oriented Cyclic Peptides Requiring D-Amino Acids

Development programs focused on cyclic peptide therapeutics—including atrial natriuretic factor agonists, endothelin antagonists, and pasireotide-related somatostatin analogs—require D-tyrosine building blocks with orthogonal side-chain protection [1][2]. Fmoc-D-Tyr(Bzl)-OH provides the D-configuration necessary for metabolic stability and receptor-binding specificity while the benzyl protecting group remains stable throughout Fmoc-SPPS chain assembly and is cleaved under the same acidic conditions that release the peptide from the resin. Procurement of material with verified optical rotation ([α]D20 = +16 ± 2°) ensures stereochemical integrity prior to use.

Analytical Reference Standard for Chiral Purity Method Development

Analytical laboratories developing or validating methods for enantiomeric purity determination of Fmoc-amino acids should procure Fmoc-D-Tyr(Bzl)-OH as a reference standard. The compound's predictable elution behavior on chiral stationary phases—eluting before the L-enantiomer on L-proline-based CSPs [3] and producing characteristic cross-peak patterns in 2D-LC [4]—enables method calibration and system suitability testing. The availability of material with HPLC purity ≥99% ensures that observed chromatographic peaks correspond to the target enantiomer rather than impurities.

Long-Sequence Peptide Synthesis Requiring High-Fidelity Coupling

For peptide sequences exceeding 20 residues where cumulative coupling efficiency is critical to final yield, procurement of Fmoc-D-Tyr(Bzl)-OH with ≥99% HPLC purity is recommended over lower-purity alternatives. Each 1% impurity in the building block can propagate through the synthesis as deletion sequences or capped truncations, disproportionately affecting crude purity of longer peptides. The benzyl protecting group also enhances peptide-resin solvation through hydrophobic interactions during synthesis of hydrophobic sequences , potentially improving coupling efficiency relative to more polar protecting group alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Tyr(Bzl)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.